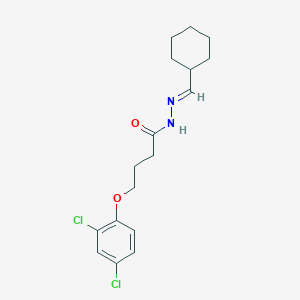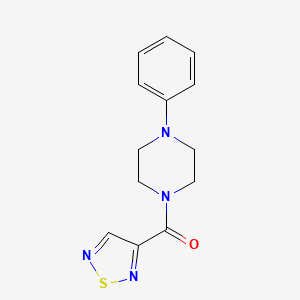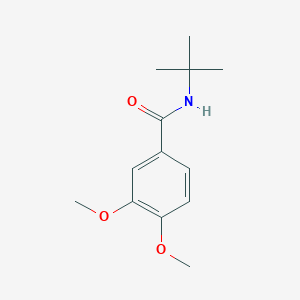
methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate, also known as MPTA, is a chemical compound with potential applications in scientific research. This compound is a derivative of imidazolidine, which is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its ring structure. The synthesis method of MPTA involves the reaction between ethyl acetoacetate and thiosemicarbazide, followed by the addition of phenyl isothiocyanate and methyl iodide.
作用機序
The mechanism of action of methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate involves the formation of a complex between this compound and copper ions. This complex formation is driven by the coordination of the thioxo and imidazolidinyl groups in this compound with the copper ion. This complex formation results in a change in the electronic structure of this compound, which can be detected by spectroscopic methods (2).
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic (4). This compound has also been reported to have low cytotoxicity towards human cancer cells (5). Further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
The advantages of methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate for lab experiments include its selectivity for copper ions and its potential applications in catalysis. The limitations of this compound include its low solubility in water and its limited availability.
将来の方向性
There are several future directions for the research on methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate. One direction is the development of new synthesis methods to improve the yield and scalability of this compound production. Another direction is the investigation of the potential applications of this compound in catalysis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Finally, the development of new ligands based on the structure of this compound could lead to the discovery of new metal complexes with potential applications in catalysis and other fields.
Conclusion:
This compound, or this compound, is a chemical compound with potential applications in scientific research. Its selectivity for copper ions and potential applications in catalysis make it a useful tool for lab experiments. Further studies are needed to fully understand the biochemical and physiological effects of this compound, and to explore its potential applications in catalysis and other fields.
合成法
The synthesis of methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate involves the reaction between ethyl acetoacetate and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with phenyl isothiocyanate and methyl iodide to yield this compound. The yield of this synthesis method is reported to be around 60-70% (1). This synthesis method has been used to produce this compound for scientific research purposes.
科学的研究の応用
Methyl (4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate has potential applications in scientific research as a reagent for the detection of metal ions. This compound has been reported to selectively bind to copper ions in the presence of other metal ions such as zinc, nickel, and cobalt (2). This selectivity makes this compound a useful tool for the detection and quantification of copper ions in biological samples. This compound has also been used as a ligand for the synthesis of metal complexes for potential applications in catalysis (3).
特性
IUPAC Name |
methyl 2-(4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-11(16)8-13-7-10(15)14(12(13)18)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPMAMXQGGJXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC(=O)N(C1=S)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)

![5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5781047.png)



![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)

![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)
![3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5781120.png)
![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)
